molecular formula C11H21NO2 B13586220 3-(Cycloheptyl(methyl)amino)propanoic acid

3-(Cycloheptyl(methyl)amino)propanoic acid

Cat. No.: B13586220
M. Wt: 199.29 g/mol
InChI Key: OFMMEOCSEDVDMU-UHFFFAOYSA-N
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Description

3-(Cycloheptyl(methyl)amino)propanoic acid is an organic compound with the molecular formula C11H21NO2 It is characterized by the presence of a cycloheptyl group attached to a methylamino group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cycloheptyl(methyl)amino)propanoic acid typically involves the reaction of cycloheptylamine with methyl acrylate under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine group attacks the electrophilic carbon of the acrylate, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Cycloheptyl(methyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cycloheptyl ketones or cycloheptyl carboxylic acids.

    Reduction: Formation of cycloheptyl alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Cycloheptyl(methyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cycloheptyl(methyl)amino)propanoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptylamine: Shares the cycloheptyl group but lacks the propanoic acid moiety.

    Methylamino propanoic acid: Contains the methylamino and propanoic acid groups but lacks the cycloheptyl group.

Uniqueness

3-(Cycloheptyl(methyl)amino)propanoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cycloheptyl group, in particular, may influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

3-[cycloheptyl(methyl)amino]propanoic acid

InChI

InChI=1S/C11H21NO2/c1-12(9-8-11(13)14)10-6-4-2-3-5-7-10/h10H,2-9H2,1H3,(H,13,14)

InChI Key

OFMMEOCSEDVDMU-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)O)C1CCCCCC1

Origin of Product

United States

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